1-Aminoanthraquinone-2-carboxylic acid
Overview
Description
1-Aminoanthraquinone-2-carboxylic acid, also known as Azoic Diazo No. 36 or Fast Red AL, is a chemical compound with the empirical formula C15H9NO4 . It has a molecular weight of 267.24 . It is used in the synthesis of various derivatives of anthraquinone .
Synthesis Analysis
1-Aminoanthraquinone (1-AAQ) can be synthesized by the condensation of 2-substituted benzoic acid and xylene to yield 2-substituted-dimethylbenzophenone, subsequent oxidation of the methyl groups, ring closure to form a 1-substituted anthraquinone carboxylic acid, replacement of the 1-substituent with ammonia, and decarboxylation . Another method involves the reaction of 2-chlorobenzyl chloride and xylene in the presence of a solid acid catalyst to yield 2-chloro dimethyldiphenylmethane, subsequent oxidation of the methyl groups, ring closure to form a 1-chloroanthraquinone carboxylic acid, replacement of the 1-chloro group with ammonia, and decarboxylation .
Molecular Structure Analysis
The molecular structure of 1-Aminoanthraquinone-2-carboxylic acid is represented by the InChI string InChI=1S/C15H9NO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2,(H,19,20)
.
Chemical Reactions Analysis
1-Aminoanthraquinone has been found to increase the solubility of derivatives of anthraquinone in supercritical carbon dioxide . It can also be synthesized via one-pot three-component condensation reaction of 1- and 2-amino anthraquinones, tri-ethyl orthoformate, and CH-acid compounds without using any solvent or catalyst in mild temperature (50 °C) .
Physical And Chemical Properties Analysis
1-Aminoanthraquinone-2-carboxylic acid is a powder, crystal, or chunk form . It has a melting point of 253-255 °C .
Scientific Research Applications
Synthesis of Anthraquinone Dyes
1-Aminoanthraquinone: is extensively utilized in the preparation of a wide range of anthraquinone dyes . These dyes are known for their extreme properties and color fastness, which are essential in textile manufacturing. The aminoanthraquinones, particularly 1-amino and 1,5-diaminoanthraquinones, contribute significantly to the diversity of anthraquinone dyes available.
Anticancer Agent Development
The anthraquinone structure forms the core of various anticancer agents. Research has been focused on developing new anthraquinone-based compounds to combat drug-resistant cancers . The role of 1-Aminoanthraquinone-2-carboxylic acid in this context is to provide a scaffold for synthesizing potential therapeutic agents.
Advanced Synthesis Techniques
Recent studies have employed a continuous-flow method to synthesize 1-Aminoanthraquinone safely and efficiently through the ammonolysis of 1-nitroanthraquinone at high temperatures . This method offers a controllable and scalable approach to producing high-quality 1-Aminoanthraquinone for various applications.
Photochemical Studies
1-Aminoanthraquinone is also a subject of photochemical studies due to its role in photoinduced virucidal and antitumor activities . Understanding the photochemical behavior of such compounds is essential for their application in photodynamic therapy and other medical treatments that utilize light.
DNA Interaction Research
Anthraquinones, including 1-Aminoanthraquinone, have been studied for their ability to interact with DNA. They can cleave single or double-strand DNA at specific sites, which is a property of interest for designing novel pharmaceuticals and understanding DNA damage mechanisms .
Kinetic Behavior Analysis
The kinetic behavior of 1-Aminoanthraquinone synthesis under continuous-flow conditions has been investigated to guide reactor design and gain a deeper understanding of the ammonolysis process . This research is vital for optimizing production processes in the chemical industry.
Green Chemistry Applications
Efforts have been made to synthesize 1-Aminoanthraquinone using green and catalyst-free methods . Such approaches aim to reduce the environmental impact of chemical production and align with the principles of sustainable development.
Mechanism of Action
Target of Action
The primary targets of 1-Aminoanthraquinone-2-carboxylic acid are essential cellular proteins . Most of the anthraquinone-based compounds, including 1-Aminoanthraquinone-2-carboxylic acid, inhibit cancer progression by targeting these proteins .
Mode of Action
1-Aminoanthraquinone-2-carboxylic acid interacts with its targets, the essential cellular proteins, resulting in the inhibition of cancer progression . The specific mode of interaction and the resulting changes are currently under investigation.
Biochemical Pathways
1-Aminoanthraquinone-2-carboxylic acid affects various biochemical pathways involved in cancer progression . The compound’s interaction with essential cellular proteins can lead to changes in these pathways, affecting the viability of cancer cells .
Result of Action
The molecular and cellular effects of 1-Aminoanthraquinone-2-carboxylic acid’s action primarily involve the inhibition of cancer progression . By targeting essential cellular proteins, the compound can affect the viability of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Aminoanthraquinone-2-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s activity. For instance, the synthesis of 1-Aminoanthraquinone-2-carboxylic acid has been achieved through the ammonolysis of 1-nitroanthraquinone at high temperatures . .
Safety and Hazards
1-Aminoanthraquinone is moderately toxic by the intraperitoneal route and is an eye irritant . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and has been reported to have acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
New derivatives of aminoanthraquinone have been synthesized via one-pot three-component condensation reaction of 1- and 2-amino anthraquinones, tri-ethyl orthoformate, and CH-acid compounds without using any solvent or catalyst in mild temperature (50 °C). This simple and efficient method yields the desired products in short reaction time (14–50 min) and good to excellent yields (85–96%) . This suggests that there is potential for further exploration and development in this area.
properties
IUPAC Name |
1-amino-9,10-dioxoanthracene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKNBFSDCOALQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058866 | |
Record name | 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminoanthraquinone-2-carboxylic acid | |
CAS RN |
82-24-6 | |
Record name | 1-Amino-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 39940 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2-carboxyanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Amino-2-carboxyanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.279 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-AMINOANTHRAQUINONE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413N4ED0PF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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